[6-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSI-1436 lactate involves multiple steps, starting from the precursor aminosterol. The key steps include the selective inhibition of PTP1B and the subsequent lactate formation. The reaction conditions typically involve controlled temperatures and specific reagents to ensure the purity and efficacy of the final product .
Industrial Production Methods
Industrial production of MSI-1436 lactate follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity and effectiveness. The production is carried out in specialized facilities equipped to handle the complex synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
MSI-1436 lactate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MSI-1436 lactate. These derivatives are often studied for their potential therapeutic applications and biological activities .
Scientific Research Applications
Chemistry: It is used as a model compound to study enzyme inhibition and protein interactions.
Biology: It has been shown to modulate cellular processes, including glucose uptake and mitochondrial dynamics.
Medicine: MSI-1436 lactate is being investigated for its potential therapeutic applications in treating metabolic disorders, such as obesity and type 2 diabetes.
Industry: It is used in the development of new drugs and therapeutic agents .
Mechanism of Action
MSI-1436 lactate exerts its effects by selectively inhibiting the enzyme protein tyrosine phosphatase 1B (PTP1B). This inhibition leads to the activation of insulin and leptin signaling pathways, which play crucial roles in regulating glucose metabolism and energy homeostasis. The compound also modulates mitochondrial dynamics and biogenesis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
MSI-1701: Another aminosterol with similar inhibitory effects on PTP1B.
Sodium orthovanadate: A non-selective inhibitor of protein tyrosine phosphatases.
Ertiprotafib: A selective PTP1B inhibitor with potential therapeutic applications in diabetes
Uniqueness of MSI-1436 Lactate
MSI-1436 lactate stands out due to its high selectivity and potency in inhibiting PTP1B. It has a significantly lower IC50 value compared to other inhibitors, making it a more effective therapeutic agent. Additionally, its ability to modulate multiple cellular processes, including mitochondrial dynamics and glucose uptake, further highlights its uniqueness and potential therapeutic value .
Biological Activity
Trodusquemine, also known as MSI-1436, is a complex aminosterol compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various studies and data sources.
Chemical Structure and Properties
Trodusquemine's systematic name is 3β-(N-[3-[4-(3-aminopropylamino)butylamino]propylamino])-7α,24R-dihydroxy-5α-cholestane 24-sulfate . Its molecular formula is C37H72N4O5S, with an exact mass of approximately 684.52 g/mol. The compound features multiple functional groups, including amines and hydroxyls, contributing to its biological activity.
Property | Value |
---|---|
LogP | 9.35 |
Topological Polar Surface Area | 145.94 Ų |
Hydrogen Bond Donors | 6 |
Hydrogen Bond Acceptors | 9 |
Trodusquemine primarily acts as a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with an IC50 value of approximately 1 μmol/L. By inhibiting PTP1B, Trodusquemine enhances insulin signaling by preventing the dephosphorylation of the insulin receptor, thereby improving glucose metabolism and insulin sensitivity in various models of obesity and diabetes .
Target Pathways
- Dopamine and Norepinephrine Transporters : Trodusquemine interacts with these transporters, influencing neurotransmitter levels and potentially affecting mood and appetite regulation.
- Endoplasmic Reticulum (ER) Stress Pathways : The compound mitigates ER stress by downregulating key stress sensors such as IRE1, ATF6, and PERK .
Biological Activities
Trodusquemine exhibits a range of biological activities that are relevant for therapeutic applications:
- Weight Loss and Appetite Suppression : In animal models, Trodusquemine has been shown to significantly suppress appetite and promote weight loss. It induces hormonal changes that favor energy expenditure .
- Regenerative Effects : Animal studies indicate that Trodusquemine stimulates the regeneration of heart tissue and other organs, suggesting potential applications in regenerative medicine .
- Antimicrobial Activity : Preliminary studies suggest that Trodusquemine possesses broad-spectrum antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens .
Case Studies
- Diabetes Model : In a genetic mouse model of obesity and diabetes, administration of Trodusquemine led to significant improvements in glucose tolerance and insulin sensitivity. The compound effectively reduced hyperglycemia through enhanced insulin signaling pathways .
- Heart Regeneration : In a study involving myocardial infarction models, Trodusquemine was shown to promote cardiac tissue regeneration, highlighting its potential in treating heart diseases .
Pharmacokinetics
Trodusquemine is characterized by good bioavailability and safety profiles in preclinical studies. Its pharmacokinetic properties indicate effective absorption and distribution within the body, making it a promising candidate for clinical applications .
Properties
Molecular Formula |
C40H78N4O8S |
---|---|
Molecular Weight |
775.1 g/mol |
IUPAC Name |
[6-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid |
InChI |
InChI=1S/C37H72N4O5S.C3H6O3/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38;1-2(4)3(5)6/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45);2,4H,1H3,(H,5,6) |
InChI Key |
IVOWHCPDKHVRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O |
Origin of Product |
United States |
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